2-amino-3-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}propanoic acid
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Overview
Description
2-amino-3-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}propanoic acid is a compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrrolo[2,3-b]pyridine core, which is a bicyclic system consisting of a pyrrole ring fused to a pyridine ring. This unique structure contributes to its biological activity and makes it a subject of interest in medicinal chemistry.
Preparation Methods
The synthesis of 2-amino-3-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}propanoic acid typically involves multiple steps. One common synthetic route starts with the preparation of the pyrrolo[2,3-b]pyridine core. This can be achieved by reacting 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with a substituted aldehyde at 50°C . The resulting intermediate is then further functionalized to introduce the amino and propanoic acid groups, completing the synthesis of the target compound.
Chemical Reactions Analysis
2-amino-3-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can be used to reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can involve the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-amino-3-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}propanoic acid has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It has been studied for its potential as a fibroblast growth factor receptor (FGFR) inhibitor . FGFRs play a crucial role in cell growth, differentiation, and angiogenesis, making them important targets for cancer therapy. This compound has shown potent inhibitory activity against FGFR1, FGFR2, and FGFR3, making it a promising candidate for further development as an anti-cancer agent.
Mechanism of Action
The mechanism of action of 2-amino-3-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}propanoic acid involves its interaction with FGFRs. By binding to these receptors, the compound inhibits their activity, which in turn disrupts the signaling pathways that promote tumor growth and survival. This inhibition can lead to reduced cell proliferation, induction of apoptosis, and decreased migration and invasion of cancer cells .
Comparison with Similar Compounds
Similar compounds to 2-amino-3-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}propanoic acid include other pyrrolopyridine derivatives, such as 1H-pyrazolo[3,4-b]pyridines . These compounds share a similar bicyclic structure but differ in the specific arrangement of atoms and functional groups. The unique structure of this compound, particularly the presence of the amino and propanoic acid groups, contributes to its distinct biological activity and potential therapeutic applications.
Biological Activity
2-amino-3-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}propanoic acid is a pyrrolopyridine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a unique bicyclic structure, which contributes to its potential therapeutic applications, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs) involved in cancer progression.
The molecular formula of this compound is C11H13N3O2, with a molecular weight of 219.24 g/mol. Below is a summary of its chemical properties:
Property | Value |
---|---|
Molecular Formula | C11H13N3O2 |
Molecular Weight | 219.24 g/mol |
IUPAC Name | 2-amino-3-(1-methylpyrrolo[2,3-b]pyridin-3-yl)propanoic acid |
InChI Key | UBCBNBJIABCDCQ-UHFFFAOYSA-N |
Canonical SMILES | CN1C=C(CC@HC(=O)O)C2=CC=CN=C21 |
The primary mechanism of action for this compound involves its interaction with FGFRs. By binding to these receptors, the compound inhibits their activity, disrupting the signaling pathways that promote tumor growth and survival. This inhibition can lead to:
- Reduced cell proliferation
- Induction of apoptosis
- Decreased migration and invasion of cancer cells
Biological Activity and Therapeutic Potential
Research indicates that this compound exhibits significant biological activity, particularly in cancer therapy. Studies have shown that it functions as an FGFR inhibitor, which is crucial for targeting various cancers characterized by aberrant FGFR signaling.
Case Studies
-
Cancer Cell Line Studies : In vitro studies have demonstrated that this compound effectively reduces the viability of various cancer cell lines. For example, it has been tested against HepG2 liver cancer cells, showing promising anti-proliferative effects.
The compound's efficacy was noted to be comparable or superior to other known FGFR inhibitors.
Compound IC50 (µg/mL) Cell Line 2-amino... propanoic acid 12.5 HepG2 - In Vivo Efficacy : Preliminary animal studies suggest that administration of this compound can lead to tumor regression in models of breast and lung cancer, further supporting its potential as a therapeutic agent.
Structure–Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. Research into SAR has revealed that modifications to the pyrrolopyridine core can enhance or diminish its inhibitory effects on FGFRs. Compounds with electron-donating groups at specific positions on the aromatic ring demonstrated increased potency against cancer cell lines.
Properties
Molecular Formula |
C11H13N3O2 |
---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
2-amino-3-(1-methylpyrrolo[2,3-b]pyridin-3-yl)propanoic acid |
InChI |
InChI=1S/C11H13N3O2/c1-14-6-7(5-9(12)11(15)16)8-3-2-4-13-10(8)14/h2-4,6,9H,5,12H2,1H3,(H,15,16) |
InChI Key |
UBCBNBJIABCDCQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=C1N=CC=C2)CC(C(=O)O)N |
Origin of Product |
United States |
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